molecular formula C8H9BrN2O B8783540 2-bromo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one

2-bromo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one

Cat. No. B8783540
M. Wt: 229.07 g/mol
InChI Key: GVANRQYIVWRRCC-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

Thionyl chloride (0.06 mL, 0.90 mmol) was added to a solution of 2-bromo-6,7-dihydro-1H-indol-4(5H)-one oxime (305a) (186 mg, 0.81 mmol) in THF (8.0 mL) at 25° C., and the resulting solution was stirred at 25° C. for 18 h. The reaction mixture was then diluted with EtOAc (40 mL), sequentially washed with saturated aq. NaHCO3 (2×30 mL) and brine (20 mL), dried over Na2SO4, filtered, and concentrated in vacuo. Chromatographic purification of the residue (silica gel, 0-10% MeOH/DCM) furnished 2-bromo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one (102 mg, 0.44 mmol, 55% yield) as a light-brown solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.59 (1H, br. s.), 7.36 (1H, t, J=4.5 Hz), 6.27 (1H, d, J=2.7 Hz), 3.09-3.16 (2H, m), 2.82 (2H, t, J=6.6 Hz), 1.82-1.91 (2H, m). m/z (ESI, +ve) 228.9/231.1 (M+H)+.
Quantity
0.06 mL
Type
reactant
Reaction Step One
Name
2-bromo-6,7-dihydro-1H-indol-4(5H)-one oxime
Quantity
186 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=[O:2].[Br:5][C:6]1[NH:7][C:8]2[CH2:9][CH2:10][CH2:11][C:12](=[N:15]O)[C:13]=2[CH:14]=1>C1COCC1.CCOC(C)=O>[Br:5][C:6]1[NH:7][C:8]2[CH2:9][CH2:10][CH2:11][NH:15][C:12](=[O:2])[C:13]=2[CH:14]=1

Inputs

Step One
Name
Quantity
0.06 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
2-bromo-6,7-dihydro-1H-indol-4(5H)-one oxime
Quantity
186 mg
Type
reactant
Smiles
BrC=1NC=2CCCC(C2C1)=NO
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 25° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
sequentially washed with saturated aq. NaHCO3 (2×30 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Chromatographic purification of the residue (silica gel, 0-10% MeOH/DCM)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=2C(NCCCC2N1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.44 mmol
AMOUNT: MASS 102 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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